molecular formula C14H20BF3N2O4 B1408902 [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid CAS No. 1704069-49-7

[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid

Cat. No.: B1408902
CAS No.: 1704069-49-7
M. Wt: 348.13 g/mol
InChI Key: IKJQWXQYNQQZAK-UHFFFAOYSA-N
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Description

[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. The addition of 2,2,2-trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-bromoethylbenzene with piperazine under basic conditions to form 4-(1-piperazin-1-ylethyl)benzene. This intermediate is then subjected to a borylation reaction using a boronic acid derivative in the presence of a palladium catalyst. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its piperazine moiety is a common structural feature in many pharmaceuticals, and the boronic acid group can interact with biological targets, such as enzymes and receptors.

Industry

Industrially, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its boronic acid and piperazine groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The piperazine moiety can interact with various biological targets, including neurotransmitter receptors and ion channels, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid: Lacks the 2,2,2-trifluoroacetic acid component, which may affect its stability and reactivity.

    [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid hydrochloride: Contains a hydrochloride salt instead of 2,2,2-trifluoroacetic acid, which can influence its solubility and biological activity.

Uniqueness

The presence of 2,2,2-trifluoroacetic acid in [4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid enhances its stability and reactivity compared to similar compounds. This makes it a more versatile and valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.C2HF3O2/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;3-2(4,5)1(6)7/h2-5,10,14,16-17H,6-9H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQWXQYNQQZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-49-7
Record name Boronic acid, B-[4-[1-(1-piperazinyl)ethyl]phenyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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